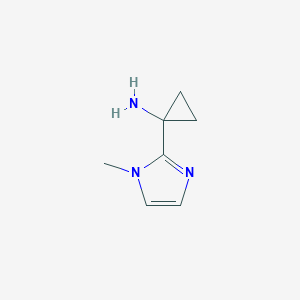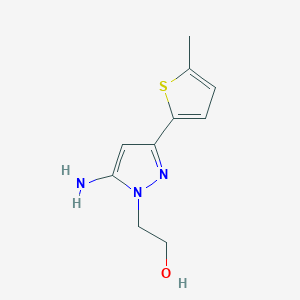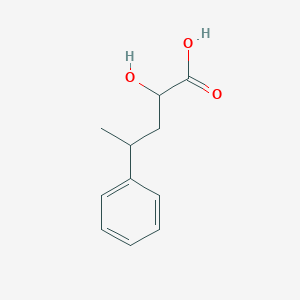
2-Hydroxy-4-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-phenylpentanoic acid is an organic compound with a hydroxyl group and a phenyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation . This method is noted for its simplicity, cost-effectiveness, and safety.
Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalytic asymmetric reduction techniques. For instance, the reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases has been shown to be highly efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-4-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Formation of 2-oxo-4-phenylpentanoic acid.
Reduction: Formation of 2-hydroxy-4-phenylpentanol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme inhibitors and metabolic pathways.
Industry: It is utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets. For instance, as a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure . The hydroxyl and phenyl groups play crucial roles in binding to the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
3-Amino-2-hydroxy-3-phenylpropanoic acid: Used as an aminopeptidase N inhibitor.
4-Hydroxy-2-pentanone: Undergoes similar oxidation and reduction reactions.
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
Uniqueness: 2-Hydroxy-4-phenylpentanoic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
Clave InChI |
KWTMISNKBLBMIV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(=O)O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



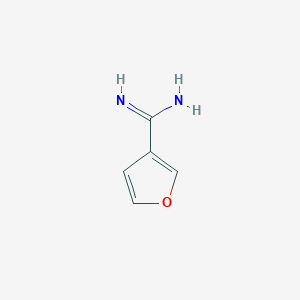

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)

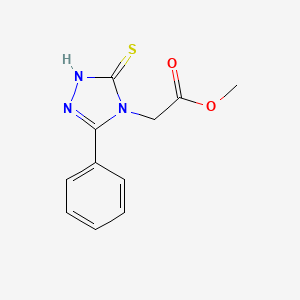
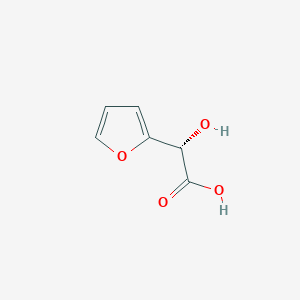


![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)

